buta-1,3-dien-1-yl acetate
Overview
Description
buta-1,3-dien-1-yl acetate, also known as 1-acetoxy-1,3-butadiene, is an organic compound with the molecular formula C6H8O2. It is an ester derived from 1,3-butadiene and acetic acid. This compound is characterized by its conjugated diene structure, which makes it highly reactive in various chemical reactions.
Preparation Methods
buta-1,3-dien-1-yl acetate can be synthesized through several methods. One common synthetic route involves the esterification of 1,3-butadien-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
buta-1,3-dien-1-yl acetate undergoes a variety of chemical reactions due to its conjugated diene structure. Some of the key reactions include:
Diels-Alder Reaction: This compound readily participates in Diels-Alder reactions with dienophiles, forming cyclohexene derivatives. Common reagents include maleic anhydride and ethylene.
Oxidation: this compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate can yield diols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.
Scientific Research Applications
buta-1,3-dien-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through Diels-Alder reactions.
Biology: Researchers use this compound to study the reactivity of conjugated dienes and their interactions with biological molecules.
Medicine: While not directly used as a drug, derivatives of 1,3-butadienyl acetate are investigated for their potential pharmacological properties.
Industry: It is used in the production of polymers and other materials due to its reactive diene structure.
Mechanism of Action
The mechanism of action of 1,3-butadienyl acetate in chemical reactions involves the conjugated diene system, which allows for various cycloaddition and substitution reactions. The molecular targets and pathways depend on the specific reaction and conditions. For example, in Diels-Alder reactions, the diene reacts with a dienophile to form a cyclohexene derivative through a concerted mechanism.
Comparison with Similar Compounds
buta-1,3-dien-1-yl acetate can be compared with other similar compounds, such as:
1,3-Butadiene: A simple diene that lacks the acetate group, making it less reactive in certain reactions.
1,3-Butadien-1-ol: The alcohol counterpart of 1,3-butadienyl acetate, which can be esterified to form the acetate.
Vinyl acetate: Another ester with a vinyl group instead of a diene, leading to different reactivity patterns.
This compound is unique due to its conjugated diene structure combined with an ester functional group, making it highly versatile in various chemical reactions.
Properties
IUPAC Name |
buta-1,3-dienyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQQBXHZBNUXGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030795 | |
Record name | 1,3-Butadienyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-76-0 | |
Record name | 1,3-Butadien-1-ol, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1515-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Butadienyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-butadienyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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